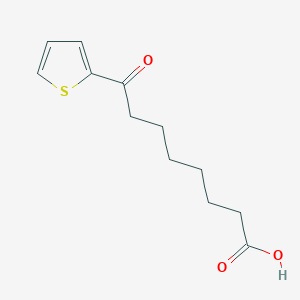

![molecular formula C14H14O B1312398 2-[1,1'-Biphenyl]-4-yl-1-ethanol CAS No. 37729-18-3](/img/structure/B1312398.png)

2-[1,1'-Biphenyl]-4-yl-1-ethanol

Descripción general

Descripción

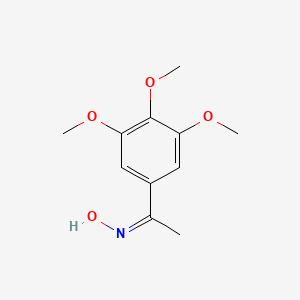

2-[1,1’-Biphenyl]-4-yl-1-ethanol is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl moiety attached to an ethanol group at the 4-position

Mecanismo De Acción

Target of Action

Similar compounds such as biphenyl derivatives have been reported to exhibit antibacterial activities and have been used as inhibitors targeting PD-1/PD-L1 interaction .

Mode of Action

For instance, certain biphenyl derivatives have been found to inhibit the PD-1/PD-L1 interaction, which is a key pathway in immune response .

Biochemical Pathways

Related compounds such as polychlorinated biphenyls (pcbs) have been reported to be metabolized by several enzymes including biphenyl dioxygenase (bpha), dihydrodiol dehydrogenase (bphb), 2,3-dihydroxybiphenyl dioxygenase (bphc), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphd) .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability and overall effect of the compound .

Result of Action

For instance, certain small molecule inhibitors have been found to interfere with transcription-replication conflicts, leading to selective chemotherapy .

Análisis Bioquímico

Biochemical Properties

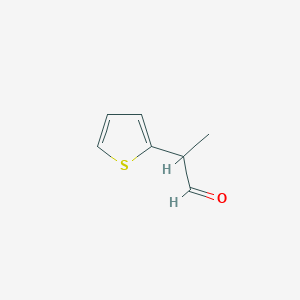

2-[1,1’-Biphenyl]-4-yl-1-ethanol plays a significant role in biochemical reactions. It interacts with enzymes such as transaminases, which are involved in the transfer of amino groups from one molecule to another. These interactions are crucial for the synthesis of chiral amines, which are important building blocks in pharmaceuticals and agrochemicals . The compound’s interaction with transaminases involves the formation of an external aldimine, which is a key intermediate in the catalytic process.

Cellular Effects

2-[1,1’-Biphenyl]-4-yl-1-ethanol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in plant cells, biphenyl compounds are known to be involved in the biosynthesis of phytoalexins, which are antimicrobial substances produced in response to pathogen attacks . This indicates that 2-[1,1’-Biphenyl]-4-yl-1-ethanol may play a role in enhancing the plant’s defense mechanisms.

Molecular Mechanism

The molecular mechanism of 2-[1,1’-Biphenyl]-4-yl-1-ethanol involves its binding interactions with biomolecules. It acts as a substrate for transaminase enzymes, leading to the formation of chiral amines through a series of catalytic steps . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[1,1’-Biphenyl]-4-yl-1-ethanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that biphenyl compounds can undergo oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent changes in cellular function . Long-term exposure to 2-[1,1’-Biphenyl]-4-yl-1-ethanol may result in alterations in cellular metabolism and gene expression.

Metabolic Pathways

2-[1,1’-Biphenyl]-4-yl-1-ethanol is involved in various metabolic pathways. It interacts with enzymes such as transaminases and may influence the levels of metabolites in these pathways . The compound’s role in the biosynthesis of phytoalexins in plants suggests that it may also be involved in secondary metabolite production, which is crucial for plant defense mechanisms .

Métodos De Preparación

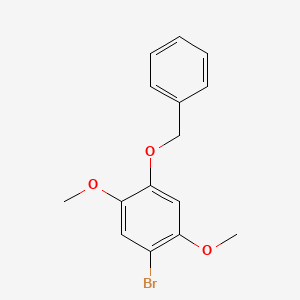

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1,1’-Biphenyl]-4-yl-1-ethanol typically involves the following steps:

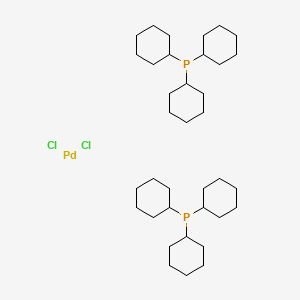

Suzuki-Miyaura Coupling Reaction: This reaction is used to form the biphenyl core by coupling a halogenated benzene with a phenylboronic acid in the presence of a palladium catalyst and a base.

Reduction of the Ketone: The biphenyl ketone intermediate is then reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of 2-[1,1’-Biphenyl]-4-yl-1-ethanol may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Types of Reactions:

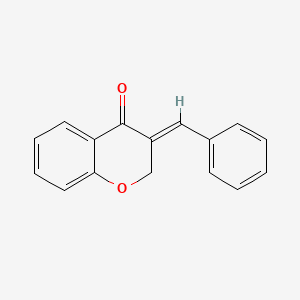

Oxidation: 2-[1,1’-Biphenyl]-4-yl-1-ethanol can undergo oxidation to form the corresponding ketone or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products:

Oxidation: Biphenyl ketone, biphenyl carboxylic acid.

Reduction: Biphenyl alkane.

Substitution: Halogenated biphenyls, nitro biphenyls, sulfonated biphenyls.

Aplicaciones Científicas De Investigación

2-[1,1’-Biphenyl]-4-yl-1-ethanol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: The compound is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Comparación Con Compuestos Similares

Biphenyl: Lacks the ethanol group, making it less polar and less reactive in certain chemical reactions.

4-Biphenylmethanol: Similar structure but with a methanol group instead of ethanol, affecting its solubility and reactivity.

4-Biphenylcarboxylic Acid: Contains a carboxylic acid group, making it more acidic and capable of forming salts.

Uniqueness: 2-[1,1’-Biphenyl]-4-yl-1-ethanol is unique due to the presence of both the biphenyl and ethanol functionalities, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Propiedades

IUPAC Name |

2-(4-phenylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGLKAAXNFFWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423710 | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37729-18-3 | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1,1'-Biphenyl]-4-yl-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)

![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)